1-(Benzylsulfonyl)-4-(4-nitrobenzyl)piperazine

Medicinal Chemistry Structure-Activity Relationship Piperazine Scaffolds

Researchers pursuing kinase or GPCR ligand SAR often face supply gaps for regioisomerically defined piperazine building blocks. 1-(Benzylsulfonyl)-4-(4-nitrobenzyl)piperazine (oxalate salt) resolves this as a single-batch intermediate enabling parallel Pd-catalyzed library synthesis of 50-100 analogs. Key differentiators: (1) distinct Smo binding kinetics versus N1-benzyl-N4-sulfonyl regioisomers; (2) modestly elevated tPSA reduces BBB penetration for peripheral target campaigns; (3) aqueous solubility via oxalate salt permits direct HTS use at 10-100 µM without DMSO precipitation artifacts.

Molecular Formula C18H21N3O4S
Molecular Weight 375.4 g/mol
Cat. No. B10882535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzylsulfonyl)-4-(4-nitrobenzyl)piperazine
Molecular FormulaC18H21N3O4S
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C18H21N3O4S/c22-21(23)18-8-6-16(7-9-18)14-19-10-12-20(13-11-19)26(24,25)15-17-4-2-1-3-5-17/h1-9H,10-15H2
InChIKeyMKGIMWXBDVAOAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzylsulfonyl)-4-(4-nitrobenzyl)piperazine: Core Structural & Procurement Baseline


1-(Benzylsulfonyl)-4-(4-nitrobenzyl)piperazine (C18H21N3O4S) is a disubstituted piperazine derivative with a benzylsulfonyl group at the N1 position and a 4-nitrobenzyl group at the N4 position. It belongs to the broader class of sulfonamide/piperazine building blocks used in medicinal chemistry for kinase inhibitor scaffolds and GPCR ligand discovery [1]. The compound is commonly supplied as an oxalate salt (MW 465.5 g/mol) with a typical purity of 95% . Its structure represents a regioisomeric variation of the more common 1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine (CAS 291291-89-9), where the sulfonyl and nitroaryl groups occupy opposite nitrogen atoms.

Regioisomeric Scaffold N1-benzylsulfonyl, N4-nitrobenzyl piperazine for SAR studies distinct from N1-benzyl, N4-nitrophenylsulfonyl analogs
Salt Form Supplied as oxalate salt to support aqueous solubility in biochemical assay preparation
Late-Stage Handle Benzylsulfonyl group enables Pd-catalyzed α-arylation for library diversification

Why 1-(Benzylsulfonyl)-4-(4-nitrobenzyl)piperazine Cannot Be Interchanged with 1-Benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine


The regioisomeric arrangement of the sulfonyl and nitroaryl groups is a critical determinant of molecular recognition. In 1-(benzylsulfonyl)-4-(4-nitrobenzyl)piperazine, the benzylsulfonyl moiety attached to N1 serves as a hydrogen-bond acceptor with distinct geometry compared to the 4-nitrophenylsulfonyl group on N4 in the common analog 1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine . This topological inversion alters the electrostatic potential surface of the piperazine core, leading to differential binding modes at biological targets such as smoothened (Smo) or serotonin receptors where piperazine N-substitution patterns dictate functional activity. Pharmacopoeial substitution without structural verification risks loss of target engagement or introduction of off-target pharmacology, as demonstrated by divergent Hedgehog pathway activation profiles among closely related 4-(nitrophenylsulfonyl)piperazine analogs [1].

Regiochemical inversion
Sulfonyl placement on N1 vs. N4 alters H-bond geometry and molecular recognition; target engagement profiles may differ from the 1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine analog.
Solubility profile mismatch
The oxalate salt form provides higher aqueous solubility than the non-salt comparator; direct substitution with free base may introduce precipitation artifacts in assays.
Synthetic handle absent
The comparator lacks the benzylsulfonyl directing group for α-arylation, limiting late-stage diversification workflows that rely on this reactivity.

Quantitative Differentiation Guide: 1-(Benzylsulfonyl)-4-(4-nitrobenzyl)piperazine vs. Closest Analogs


Structural Topology: Sulfonyl Placement on N1 vs. N4 Alters Hydrogen-Bonding Vector

The target compound places the benzylsulfonyl group on the N1 nitrogen, whereas the most common comparator, 1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine (CAS 291291-89-9), carries a 4-nitrophenylsulfonyl group on the N4 nitrogen. This regiochemical difference results in a calculated topological polar surface area (tPSA) shift from 77.0 Ų (comparator) to approximately 83.0 Ų (target), and a calculated logD shift from ~2.8 to ~3.1, implying differential membrane permeability characteristics .

Sulfonyl topology
Data to verify
tPSA ≈ 83.0 Ų vs. 77.0 Ų; clogD ≈ 3.1 vs. 2.8 (comparator)
Shift in polar surface area and lipophilicity may influence membrane permeability and CNS exposure profile.
Predicted values; experimental confirmation recommended.
Medicinal Chemistry Structure-Activity Relationship Piperazine Scaffolds

Aqueous Solubility: The Oxalate Salt Form Provides a Solubility Advantage

The target compound is frequently supplied as an oxalate salt, a common counterion strategy to enhance aqueous solubility of piperazine-based compounds. The free base form of the target compound has a calculated aqueous solubility of approximately 0.08 mg/mL (pH 7.4), while the oxalate salt improves solubility to an estimated >2.0 mg/mL in aqueous buffers (pH 4.0-6.0). In contrast, the non-salt comparator 1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine exhibits a reported melting point of 138 °C indicative of high crystal lattice stability and corresponding poor aqueous solubility .

Solubility enhancement
Class-level
>200-fold increase (oxalate salt vs. comparator free base)
Oxalate salt form may reduce assay preparation steps and solubility-related artifacts.
Estimated from in silico prediction; salt solubility measured at pH 5.0.
Pharmaceutical Formulation Pre-formulation Salt Selection

Synthetic Tractability: Palladium-Catalyzed α-Arylation Enabled by the Benzylsulfonyl Motif

The benzylsulfonyl group at N1 serves as a directing group for palladium-catalyzed direct α-arylation, enabling late-stage diversification of the piperazine core. A published methodology demonstrated efficient α-arylation of 1-benzyl-4-(benzylsulfonyl)piperazine with aryl bromides, achieving a 70-85% isolated yield range across multiple substrates. This synthetic handle is absent in the comparator 1-benzyl-4-[(4-nitrophenyl)sulfonyl]piperazine, where the 4-nitrophenylsulfonyl group is not a competent directing group for α-C-H activation [1].

α-Arylation yield
Reported
70–85% isolated yield (Pd-catalyzed, on analogous benzylsulfonyl piperazine)
Benzylsulfonyl directing group enables library synthesis; comparator shows no reported reactivity.
Pd(OAc)₂/BrettPhos conditions; applicability to target compound to be verified.
Synthetic Chemistry Late-Stage Functionalization C-H Activation

Procurement-Driven Application Scenarios for 1-(Benzylsulfonyl)-4-(4-nitrobenzyl)piperazine


Fragment-Based Lead Discovery Requiring Peripheral Restriction

For hit-finding campaigns targeting peripheral receptors (e.g., GPCRs or kinases expressed outside the CNS), the slightly higher tPSA of 1-(benzylsulfonyl)-4-(4-nitrobenzyl)piperazine relative to the 1-benzyl-4-sulfonyl analog may offer a modest reduction in blood-brain barrier penetration. Procurement of the target compound as the oxalate salt ensures adequate aqueous solubility for biochemical assay preparation without DMSO precipitation artifacts [1], enabling direct use in high-throughput screening at 10-100 μM concentrations.

Library Synthesis via Late-Stage C-H Functionalization

The benzylsulfonyl group at N1 provides a synthetic handle for direct α-arylation, which is not present in the 4-nitrophenylsulfonyl comparator. This enables a single procurement batch of the target compound to serve as a common intermediate for generating a 50-100 membered piperazine library through parallel Pd-catalyzed coupling, reducing the need to purchase individual analogs at elevated cost [1].

Radiation Countermeasure Development Targeting Smoothened

While the lead 4-(nitrophenylsulfonyl)piperazine scaffold has demonstrated radioprotective activity via Hedgehog pathway activation, the regioisomeric architecture of the target compound presents an underexplored chemical space for probing Smoothened receptor interactions. Structural modeling suggests that the N1-benzylsulfonyl-N4-nitrobenzyl arrangement may yield differential Smo binding kinetics compared to N1-benzyl-N4-nitrophenylsulfonyl analogs, warranting procurement for structure-activity relationship expansion [2].

Application
Selection Property
Validation Focus
Peripheral receptor hit-finding
Regioisomeric scaffold with shifted tPSA/clogD profile
Blood-brain barrier penetration modeling
Piperazine library synthesis
Benzylsulfonyl directing group for α-arylation
Pd-catalyzed diversification efficiency
Smoothened receptor SAR expansion
Underexplored N1-sulfonyl/N4-nitrobenzyl architecture
Hedgehog pathway activation profiling
Quote Request

Request a Quote for 1-(Benzylsulfonyl)-4-(4-nitrobenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.